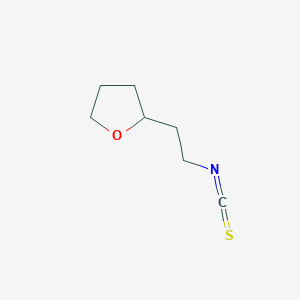

2-(2-Isothiocyanatoethyl)tetrahydrofuran

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Renewable Solvent Applications

Tetrahydrofuran derivatives, such as 2-Methyltetrahydrofuran (2-MeTHF), are highlighted for their renewable source and environmental benefits. Derived from biomass resources like furfural or levulinic acid, 2-MeTHF serves as an alternative solvent in seeking environmentally benign synthesis strategies. Its low miscibility with water, high boiling point, and remarkable stability compared to other cyclic ethers make it suitable for syntheses involving organometallics, organocatalysis, and biotransformations. Preliminary toxicology assessments suggest its potential extension to pharmaceutical chemistry processes (Pace et al., 2012).

Catalysis and Organic Synthesis

In organic synthesis, tetrahydrofuran is a key structural moiety. The development of a simple, mild catalytic oxidative amination of tetrahydrofuran mediated by visible-light catalysis has been reported. This method activates the C(sp3)-H bond using molecular oxygen, providing a green route for N-substituted azoles (Zhang et al., 2017).

Multienzymatic Stereoselective Cascade Processes

The synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, crucial precursors for drugs, flavors, and agrochemicals, has been achieved through a multienzymatic stereoselective cascade process. This involves the reduction of α-bromo-α,β-unsaturated ketones to give corresponding bromohydrins, which are further manipulated to prepare tetrahydrofuran synthons (Brenna et al., 2017).

AMPA Receptor Potentiator Synthesis

A unique class of tetrahydrofuran ether as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators has been identified. Through rational and structure-based drug design, a lead compound was optimized by converting it into a tetrahydrofuran to improve interactions with the human GluA2 ligand-binding domain (Shaffer et al., 2015).

Environmental and Safety Assessments

The effect of tetrahydrofuran (THF) on enzyme activities in activated sludge has been studied, providing insights into the influence and fate of THF in environmental contexts. THF showed a complete inhibition of dehydrogenase activity and affected the activities of other enzymes like phosphatase, urease, and catalase, which could help understand the environmental impact and degradation pathways of THF (Lv et al., 2008).

Eigenschaften

IUPAC Name |

2-(2-isothiocyanatoethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c10-6-8-4-3-7-2-1-5-9-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEMDVHDIKBRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

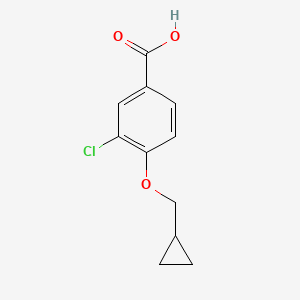

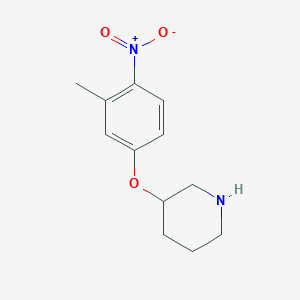

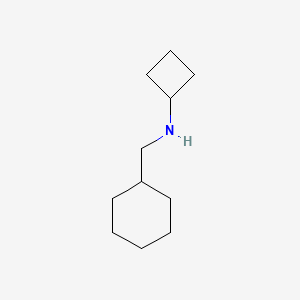

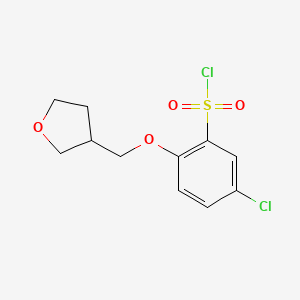

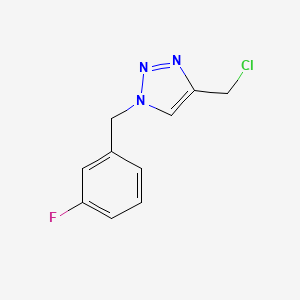

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453755.png)

![[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1453766.png)

![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)

![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)